Benzyl (R)-((3,3-difluoropiperidin-4-yl)methyl)carbamate
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Overview
Description
Benzyl ®-((3,3-difluoropiperidin-4-yl)methyl)carbamate is a compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-((3,3-difluoropiperidin-4-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with ®-3,3-difluoropiperidine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Step 1: Preparation of ®-3,3-difluoropiperidine.
Step 2: Reaction of ®-3,3-difluoropiperidine with benzyl chloroformate in the presence of a base such as triethylamine or sodium hydroxide.
Step 3: Purification of the product using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-((3,3-difluoropiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of benzyl amine derivatives.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzyl ®-((3,3-difluoropiperidin-4-yl)methyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other organic transformations.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, Benzyl ®-((3,3-difluoropiperidin-4-yl)methyl)carbamate has potential applications as a drug intermediate. Its carbamate group can be modified to produce various pharmacologically active compounds, including inhibitors of enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides. Its stability and reactivity make it suitable for large-scale production of these chemicals.
Mechanism of Action
The mechanism of action of Benzyl ®-((3,3-difluoropiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The difluoropiperidine moiety enhances the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog without the difluoropiperidine moiety.
Ethyl carbamate: Another carbamate compound with different substituents.
Methyl carbamate: A smaller analog with a methyl group instead of a benzyl group.
Uniqueness
Benzyl ®-((3,3-difluoropiperidin-4-yl)methyl)carbamate is unique due to the presence of the difluoropiperidine moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s stability, reactivity, and binding affinity, making it more effective in various applications compared to its simpler analogs.
Properties
Molecular Formula |
C14H18F2N2O2 |
---|---|
Molecular Weight |
284.30 g/mol |
IUPAC Name |
benzyl N-[[(4R)-3,3-difluoropiperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C14H18F2N2O2/c15-14(16)10-17-7-6-12(14)8-18-13(19)20-9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2,(H,18,19)/t12-/m1/s1 |
InChI Key |
AKMLJOKRHDVQNA-GFCCVEGCSA-N |
Isomeric SMILES |
C1CNCC([C@H]1CNC(=O)OCC2=CC=CC=C2)(F)F |
Canonical SMILES |
C1CNCC(C1CNC(=O)OCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
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